molecular formula C7H13BrO B14013360 7-Bromoheptan-3-one

7-Bromoheptan-3-one

Cat. No.: B14013360
M. Wt: 193.08 g/mol
InChI Key: KHSRQYUBJCVZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromoheptan-3-one (CAS 38614-23-2) is an organic compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol . This molecule features both a ketone functional group at the 3-position and a terminal bromine atom, making it a versatile and valuable bifunctional intermediate in organic synthesis and medicinal chemistry research . The compound is also known by the synonyms 7-Bromo-3-heptanone and 1-Bromo-5-heptanone . As a building block, its primary research value lies in its application as a precursor for the synthesis of more complex molecules . The ketone group can undergo nucleophilic addition or be reduced to an alcohol, while the bromine atom is an effective leaving group for nucleophilic substitution reactions, such as in the preparation of advanced intermediates like quaternary ammonium compounds . This reactivity allows researchers to utilize this compound for chain elongation and the introduction of new functional groups. Please note that this product is intended for research and development purposes in a laboratory setting only. It is not designated for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

7-bromoheptan-3-one

InChI

InChI=1S/C7H13BrO/c1-2-7(9)5-3-4-6-8/h2-6H2,1H3

InChI Key

KHSRQYUBJCVZPX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of 7 Bromoheptan 3 One

Carbonyl Group Reactivity in 7-Bromoheptan-3-one

The ketone functionality at the C3 position provides a site for nucleophilic addition and reactions at the adjacent α-carbons. scribd.com These reactions are central to modifying the carbon skeleton and introducing new functional groups.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 7-bromoheptan-3-ol. nih.gov This transformation is typically accomplished using hydride-based reducing agents. The choice of reagent allows for control over selectivity, as some reducing agents can also react with the alkyl bromide.

Table 3: Common Reagents for Ketone Reduction
Reducing AgentAbbreviationTypical ConditionsNotes
Sodium borohydride (B1222165)NaBH₄Methanol or Ethanol, 0°C to RTA mild and selective reagent that reduces ketones and aldehydes but typically does not react with alkyl bromides.
Lithium aluminum hydrideLiAlH₄Anhydrous ether or THF, followed by aqueous workupA very powerful reducing agent that will reduce the ketone and may also cause substitution of the bromide. journals.co.za

For the selective reduction of the ketone in this compound, sodium borohydride is the preferred reagent due to its milder nature, which leaves the C-Br bond intact.

The electrophilic carbon of the carbonyl group is a prime target for attack by various carbon-based nucleophiles, such as organometallic reagents. This class of reactions is essential for forming new carbon-carbon bonds. For instance, the reaction of this compound with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) would lead to the formation of a tertiary alcohol after an aqueous workup. msu.edu The reaction proceeds via the addition of the 'R' group to the carbonyl carbon, breaking the C=O pi bond and forming a magnesium or lithium alkoxide intermediate, which is then protonated.

The protons on the carbon atoms alpha (α) to the carbonyl group (C2 and C4) are acidic and can be removed by a suitable base to form an enolate. msu.edu this compound is an unsymmetrical ketone and can therefore form two different enolates: the kinetic enolate (at the less substituted C2 position) and the thermodynamic enolate (at the more substituted C4 position). The formation of the desired enolate can be controlled by the choice of base, solvent, and temperature. msu.edu Once formed, these enolate nucleophiles can be alkylated by reacting them with an electrophile, such as an alkyl halide, allowing for the construction of more complex carbon skeletons. The distant bromine at C7 is not expected to interfere significantly with this process.

Nucleophilic Additions to the Ketone Functionality

Electrophilic Nature of this compound in Cross-Coupling and Alkylation Reactions

This compound possesses two primary electrophilic sites: the carbon atom bonded to the bromine and the carbonyl carbon. This dual reactivity makes it a versatile building block in various synthetic transformations, including cross-coupling and alkylation reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and cross-coupling reactions, while the ketone functionality allows for additions and condensations.

In the realm of alkylation reactions, bromo-ketones like this compound serve as key electrophiles. A notable application is in the asymmetric synthesis of tailor-made amino acids. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) can be deprotonated to form a nucleophilic enolate, which then undergoes stereoselective alkylation with electrophiles such as 7-bromoheptan-2-one (B1280333), a close structural analog of this compound. mdpi.com This reaction highlights the ability of the bromoheptanone skeleton to act as an effective alkylating agent, leading to the formation of complex amino acid structures with high diastereoselectivity. mdpi.com The reaction conditions for such alkylations are crucial for achieving high yields and selectivities, often requiring careful control of base, solvent, and temperature. mdpi.com

The electrophilic nature of the carbon-bromine bond also allows this compound to participate in various cross-coupling reactions. While direct examples with this compound are not extensively documented, the reactivity of alkyl bromides in nickel-catalyzed reductive cross-coupling reactions is well-established. acs.org These reactions typically involve the coupling of two electrophilic partners, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. acs.org The mechanism avoids the pre-formation of highly reactive organometallic nucleophiles, thus improving functional group tolerance. acs.org Given this precedent, this compound is a viable substrate for such transformations, enabling the formation of a new carbon-carbon bond at the terminal position of the heptane (B126788) chain.

Below is a table summarizing typical conditions for these types of reactions, extrapolated for this compound based on similar substrates.

Table 1: Representative Conditions for Alkylation and Cross-Coupling Reactions

Reaction Type Catalyst/Reagent Base/Additive Solvent Temperature (°C) Product Type
Asymmetric Alkylation (S)-Ni(II) Schiff Base Complex NaOH DMF 0–15 Chiral α-Amino Acid Derivative
Reductive Cross-Coupling NiI₂ / Ligand (e.g., bipyridine) Zn (reducing agent), NaI (additive) DMPU 50-80 Aryl/Alkyl-substituted Heptanone
Grignard Reaction None None Anhydrous THF 0 to r.t. Tertiary Alcohol

This table is generated based on data from similar reactions and represents plausible conditions for this compound. mdpi.comacs.orgscielo.br

Mechanistic Pathways of Key Transformations

Elucidation of Reaction Intermediates

Understanding the intermediates formed during reactions of this compound is crucial for controlling reaction outcomes and optimizing conditions. The specific intermediates depend on the reaction type.

In nucleophilic substitution and elimination reactions , the primary intermediate is often a carbocation or occurs through a concerted transition state. For instance, in an SN1-type reaction, the departure of the bromide ion would generate a primary carbocation at the C7 position. However, primary carbocations are generally unstable and may rearrange. In SN2 reactions, a pentavalent transition state is involved where the nucleophile attacks the carbon atom as the bromide departs.

In Grignard reactions , where an organomagnesium halide (R'-MgX) reacts with the ketone functionality, the initial step is the nucleophilic addition of the carbanionic part of the Grignard reagent to the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate . masterorganicchemistry.comorganic-chemistry.org This intermediate is stable until a proton source is added during aqueous workup, which then protonates the alkoxide to yield the final tertiary alcohol. masterorganicchemistry.com If this compound were used to form a Grignard reagent itself (by reacting the bromide with magnesium), intramolecular reactions could occur.

Scheme 1: Grignard Reaction Intermediate

      O                OMgBr
      ||                 |
R-C-R' + R''MgBr  ->  R-C-R'
                         |
                         R''
     (Ketone)         (Magnesium Alkoxide Intermediate)

Adapted from general Grignard reaction mechanisms. masterorganicchemistry.comorganic-chemistry.org

In metal-catalyzed cross-coupling reactions , the intermediates are typically organometallic species. For example, in a nickel-catalyzed reductive coupling, the catalytic cycle is thought to involve the formation of an organonickel intermediate . acs.org This could be an allylnickel species if an enone is involved, or an alkylnickel species in the case of coupling with an alkyl halide. scispace.com These intermediates are generally short-lived and react further to form the final coupled product. acs.org

For reactions involving the α-carbon to the ketone, such as acid-catalyzed halogenation, an enol intermediate is key. libretexts.org The ketone tautomerizes to its enol form, which is the reactive nucleophile that attacks the electrophilic halogen. libretexts.org

Kinetic Isotope Effect Studies in Brominated Alkane Reactions

The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org For reactions involving the breaking of a C-H bond, a primary KIE (kH/kD) is typically observed, with values often ranging from 2 to 8. libretexts.org This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, leading to a slower reaction rate when the bond is broken in the rate-determining step. wikipedia.org

In the context of reactions of this compound, KIE studies could differentiate between various mechanistic possibilities:

Elimination Reactions (E1 vs. E2): In an E2 mechanism, the C-H bond at the β-position is broken in the rate-determining step along with the C-Br bond. Therefore, a significant primary KIE would be expected upon deuteration of the β-carbon. In contrast, for an E1 mechanism, the rate-determining step is the formation of the carbocation, which does not involve C-H bond cleavage. Thus, a much smaller or no KIE would be observed. princeton.edu

Substitution Reactions (SN1 vs. SN2): Secondary KIEs, where the isotope is not directly involved in bond breaking, can distinguish between SN1 and SN2 pathways. For an SN1 reaction, a small normal KIE (kH/kD > 1) is often observed for deuteration at the α-carbon due to the change in hybridization from sp3 to sp2 in the carbocation intermediate. For an SN2 reaction, the KIE is typically close to unity. wikipedia.org

Heavy atom KIEs, such as the chlorine KIE observed in the dehalogenation of haloalkanes, can also provide mechanistic details. For example, chlorine KIEs for SN2 reactions are typically in the range of 1.0057–1.0095. nih.gov A similar bromine KIE could be expected for reactions of this compound.

Table 2: Typical Kinetic Isotope Effect Values and Mechanistic Implications

Reaction Type Isotopic Substitution Typical kH/kD Value Mechanistic Implication
E2 Elimination β-Hydrogen ~2-8 C-H bond breaking in rate-determining step
E1 Elimination β-Hydrogen ~1 C-H bond not broken in rate-determining step
SN1 Substitution α-Hydrogen >1 (small) Change in hybridization in transition state
SN2 Substitution α-Hydrogen ~1 No significant change at the α-carbon in the transition state

This table summarizes general principles of KIEs applicable to brominated alkanes. wikipedia.orglibretexts.orgprinceton.edu

Functional Group Interconversions and Derivatization Strategies

The bifunctional nature of this compound allows for a wide range of functional group interconversions and derivatizations, making it a valuable starting material for the synthesis of more complex molecules.

One of the most straightforward interconversions is the reduction of the ketone to a secondary alcohol, yielding 7-bromoheptan-3-ol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can then be used in further reactions, such as etherification or esterification.

Conversely, the ketone can be a precursor to other functionalities. For instance, α-bromination of the ketone can be achieved under acidic conditions, introducing a second bromine atom at the C2 or C4 position. libretexts.org These α-bromoketones are versatile intermediates, for example, in the synthesis of α,β-unsaturated ketones through dehydrobromination, typically using a hindered base like pyridine. libretexts.org

The bromine atom at the C7 position is a handle for numerous transformations. Nucleophilic substitution with a variety of nucleophiles can introduce diverse functional groups. For example, reaction with sodium azide (B81097) (NaN3) would yield 7-azidoheptan-3-one, which can be further reduced to the corresponding amine. Reaction with thiols or thiolates would lead to thioethers.

A particularly useful derivatization strategy is the use of this compound in the synthesis of heterocyclic compounds . The four-carbon chain separating the ketone and the bromide makes it a suitable precursor for the formation of five- or six-membered rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a dihydropyridazinone ring system through initial condensation with the ketone followed by intramolecular cyclization. Similarly, condensation with an amine followed by intramolecular N-alkylation could lead to the formation of substituted piperidines or other nitrogen-containing heterocycles. nih.gov

Table 3: Examples of Derivatization Reactions of this compound

Reagent(s) Reaction Type Product Functional Group
NaBH₄, MeOH Ketone Reduction Secondary Alcohol
Br₂, Acetic Acid α-Halogenation α-Bromoketone
Pyridine, Heat (from α-bromoketone) Dehydrobromination α,β-Unsaturated Ketone
NaN₃ Nucleophilic Substitution Azide
R-SH, Base Nucleophilic Substitution Thioether
Hydrazine Derivative Condensation/Cyclization Heterocycle (e.g., Dihydropyridazinone)

This table illustrates potential derivatization pathways for this compound based on established chemical transformations. libretexts.orgnih.gov

Supramolecular Chemistry Considerations (e.g., hydrogen bonding capabilities)

The supramolecular chemistry of this compound is primarily dictated by the presence of the carbonyl group, which can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group possesses lone pairs of electrons that can interact with hydrogen bond donors. huji.ac.il This capability is significant in its interactions with protic solvents, reagents, and in the solid-state packing of the molecule.

While this compound itself does not have a hydrogen bond donor, its derivatives, such as the corresponding alcohol (7-bromoheptan-3-ol), would have a hydroxyl group capable of both donating and accepting hydrogen bonds. nih.gov The presence of both a donor and an acceptor within the same molecule can lead to intermolecular hydrogen bonding, influencing physical properties like boiling point and solubility.

In the context of its reactivity, the ability of the carbonyl oxygen to act as a hydrogen bond acceptor is important. For instance, in acid-catalyzed reactions, the first step is often the protonation or hydrogen bonding of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack. libretexts.org

In the solid state, the molecular packing of this compound would be influenced by dipole-dipole interactions of the carbonyl groups and van der Waals forces. While strong hydrogen bonding networks would not be present as in molecules with hydrogen bond donors, the carbonyl oxygen could potentially form weak C-H···O hydrogen bonds with neighboring molecules. huji.ac.il The presence of the bromine atom also introduces a polarizable site that can participate in halogen bonding, another type of non-covalent interaction, although this is generally weaker than hydrogen bonding.

The supramolecular behavior can be further exploited in the design of host-guest complexes. The carbonyl group could coordinate to metal ions or interact with specific recognition sites in a larger host molecule. While there are no specific studies on this compound in this context, the principles of supramolecular chemistry suggest its potential for such applications.

Advanced Applications of 7 Bromoheptan 3 One in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

As a functionalized seven-carbon chain, 7-bromoheptan-3-one possesses the necessary features to act as a building block in the synthesis of more complex molecular architectures. The terminal bromine is a good leaving group for nucleophilic substitution reactions (SN2), allowing for the introduction of various functional groups (amines, thiols, azides, etc.) or the formation of new carbon-carbon bonds with suitable nucleophiles. The ketone at the 3-position can be used for reactions such as Wittig olefination, reductions to the corresponding alcohol (7-bromoheptan-3-ol), or reductive amination. However, specific examples and detailed research findings on its use to construct complex natural products or other target molecules are not prominently featured in available literature.

Applications in Medicinal Chemistry

While structurally similar ketones are pivotal in medicinal chemistry, specific research detailing the use of this compound in this field is not readily found in scientific publications. The following subsections describe applications for which its isomer, 7-bromoheptan-2-one (B1280333), is well-documented, but for which there is no specific data on this compound.

Synthesis of Tailored Amino Acid Derivatives

There are no specific, documented instances in the reviewed literature of this compound being used as an electrophile to synthesize tailored amino acid derivatives. In contrast, the related compound 8-bromooctan-3-one is used to prepare the amino acid Fmoc-L-Aod-OH. acs.org

Development of Peptidomimetic Scaffolds for Biological Research

Given the lack of data on its use in amino acid synthesis, there is consequently no information on the application of this compound in the subsequent development of peptidomimetic scaffolds for biological research.

Intermediate in the Design of Enzyme Inhibitors (e.g., HDAC inhibitors)

No studies were identified that utilize this compound as an intermediate in the design of enzyme inhibitors. Research into novel histone deacetylase (HDAC) inhibitors frequently employs related alkylating agents, such as 7-bromoheptan-2-one, to synthesize non-native amino acids that are then incorporated into peptide chains to act as substrate peptidomimetic inhibitors. acs.orgnih.gov

Contributions to Material Science Research (e.g., as a linker molecule)

Chemical suppliers classify this compound as a "Material Building Block." bldpharm.com This suggests its potential utility in material science. Its bifunctional nature, with two reactive sites at opposite ends of a flexible four-carbon spacer (-(CH₂)₄-), could allow it to function as a linker molecule, connecting different polymer chains or tethering molecules to a solid support. However, specific published research detailing its incorporation into novel materials or its function as a linker is not available.

Synthesis of Organometallic and Organo-Chalcogen Compounds

No specific research findings were found describing the use of this compound in the synthesis of organometallic or organo-chalcogen compounds.

Utilization in Fragrance and Flavor Precursor Synthesis

This compound, a bifunctional molecule containing both a ketone and a bromine atom, serves as a versatile building block in the synthesis of various organic compounds. While direct and extensive research on its specific application in the fragrance and flavor industry is not widely documented in publicly available literature, its chemical structure suggests its potential as a precursor for several classes of aroma chemicals. The reactivity of the ketone and the bromo-functional group allows for a range of chemical transformations that can lead to the formation of molecules with desirable olfactory properties, such as lactones and jasmonate-type ketones.

Principally, the value of this compound in this field lies in its ability to undergo intramolecular reactions to form cyclic structures, which are common in fragrance and flavor compounds. Additionally, it can serve as a starting material for the synthesis of long-chain fatty acids and their derivatives, some of which are precursors to important aroma molecules.

One of the key potential applications of this compound is in the synthesis of lactones, which are cyclic esters known for their creamy, fruity, and fatty aromas. scribd.com For instance, γ-lactones can be synthesized through the reaction of ketones with β-bromoesters, suggesting a possible pathway for this compound to form substituted lactones. Current time information in Bangalore, IN. The intramolecular cyclization of a hydroxy acid derived from this compound could also yield a lactone. This is a common strategy in the synthesis of flavor-active lactones like γ-decalactone, which imparts a characteristic peachy aroma. researchgate.netnih.gov While biotransformation of fatty acids is a common route to γ-decalactone, chemical synthesis often involves the use of bromo-derivatives. researchgate.netpatsnap.com For example, a patented process for δ-decalactone synthesis utilizes n-bromoheptane, highlighting the utility of bromo-heptane derivatives in constructing these cyclic structures. patsnap.com

Furthermore, the structure of this compound makes it a potential precursor for the synthesis of jasmine-like fragrances. The core structure of jasmine compounds, such as jasmone (B1672801) and dihydrojasmone, is a cyclopentenone ring with two alkyl side chains. The synthesis of these compounds often involves the cyclization of a 1,4-dicarbonyl compound. While direct synthesis from this compound is not explicitly detailed, its carbon skeleton could be chemically modified to form a suitable precursor for such cyclization reactions. Research into the synthesis of jasmine analogues has involved the bromination of ketones as a key step. google.com

Another potential application is through the Favorskii rearrangement, a reaction of α-halo ketones with a base to form a rearranged carboxylic acid ester. researchgate.net Although this compound is a γ-bromo ketone, its derivatives could potentially undergo similar rearrangements or other base-catalyzed reactions to yield esters, another important class of fragrance and flavor compounds known for their fruity and sweet notes.

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 7-Bromoheptan-3-one reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to assigning the protons to their respective positions in the alkyl chain.

The protons on the carbon adjacent to the bromine atom (C7) are expected to be deshielded and appear at a characteristic chemical shift. Similarly, the protons on the carbons alpha to the carbonyl group (C2 and C4) will also exhibit a downfield shift. The ethyl group protons (C1 and C2) will show a characteristic triplet and quartet pattern, respectively, due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H1 (CH₃-C2) ~1.05 Triplet (t) 3H
H2 (CH₃-CH ₂-C3) ~2.45 Quartet (q) 2H
H4 (-C3-CH ₂-C5) ~2.75 Triplet (t) 2H
H5 (-C4-CH ₂-C6) ~1.70 Multiplet (m) 2H
H6 (-C5-CH ₂-C7) ~1.85 Multiplet (m) 2H

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is typically that of the carbonyl carbon (C3) due to the strong deshielding effect of the oxygen atom, appearing around 200-220 ppm. The carbon atom bonded to the bromine (C7) will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (CH₃) ~8
C2 (CH₂-C3) ~35
C3 (C=O) ~210
C4 (C-CH₂) ~42
C5 (C-CH₂) ~28
C6 (C-CH₂) ~32

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the protons on C1 and C2, C4 and C5, C5 and C6, and C6 and C7, confirming the sequence of the alkyl chain. figshare.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC or HMQC spectrum would show a cross-peak for each C-H bond, directly linking the assigned proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. figshare.comtandfonline.com This is crucial for confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. For this compound (C₇H₁₃BrO), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass for C₇H₁₃BrO is approximately 192.0150 and 194.0130 g/mol for the two bromine isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be due to the stretching of the carbonyl group (C=O).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch ~1715
C-H (sp³ hybridized) Stretch 2850-3000

The strong absorption band around 1715 cm⁻¹ is a clear indication of a ketone functional group. The C-H stretching vibrations of the alkyl chain appear in the region of 2850-3000 cm⁻¹, and a weaker absorption corresponding to the C-Br stretch is expected at lower wavenumbers.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. Organic molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, absorb ultraviolet or visible radiation. shu.ac.uk In the case of this compound, the carbonyl group (C=O) acts as the primary chromophore.

The absorption of UV radiation by the carbonyl group typically involves the excitation of a non-bonding electron (n) from a lone pair on the oxygen atom to an anti-bonding π* orbital (π). This is known as an n → π transition. shu.ac.ukyoutube.com These transitions are characteristic of ketones and are observed in the UV region of the electromagnetic spectrum.

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent used for the analysis. shu.ac.uk An increase in solvent polarity often leads to a hypsochromic (blue) shift, moving the λmax to a shorter wavelength. shu.ac.uk This is due to the increased solvation of the lone pair of electrons on the oxygen, which lowers the energy of the n orbital. shu.ac.uk

Table 1: Expected UV-Vis Absorption Data for Carbonyl Compounds

TransitionTypical λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
n → π270 - 30010 - 100
π → π< 2001000 - 10,000

Data is generalized for aliphatic ketones and serves as an illustrative example. shu.ac.uk

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GLC is frequently employed to monitor the progress of its synthesis. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, researchers can track the consumption of starting materials and the formation of the desired product. science.govepa.gov

The purity of the final product can also be determined using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities. science.govepa.gov The percentage purity is calculated based on the relative area of the peak corresponding to this compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis and purification of organic compounds. researchgate.net For compounds like this compound, which may be used in subsequent synthetic steps, ensuring high purity is critical. acs.org

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is indicative of its polarity, with less polar compounds having longer retention times. HPLC can be used to quantify the purity of this compound and to isolate it from reaction byproducts. acs.org In some instances, chiral HPLC can be utilized to analyze the enantiomeric excess if the compound is synthesized in a chiral form. acs.org

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleApplicationInformation Obtained
GLC/GC Separation based on volatility and interaction with a stationary liquid phase.Reaction monitoring, purity assessment of volatile compounds. science.govepa.govRetention time, peak area (proportional to concentration), detection of volatile impurities.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Product analysis, purification, purity assessment of non-volatile or thermally labile compounds. researchgate.netacs.orgRetention time, peak area, isolation of pure compound, analysis of chiral purity. acs.org

Gas-Liquid Chromatography (GLC) in Reaction Monitoring

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of its molecular structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

While obtaining a crystal structure for a simple aliphatic ketone like this compound might not always be necessary for routine characterization, it is the gold standard for structural elucidation in academic research, particularly when stereochemistry or specific solid-state packing effects are of interest. asianpubs.orgresearchgate.netrsc.org The structural data obtained can be compared with theoretical models, such as those from Density Functional Theory (DFT) calculations, to provide a deeper understanding of the molecule's properties. asianpubs.org

Theoretical and Computational Studies of 7 Bromoheptan 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 7-Bromoheptan-3-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can model electronic properties to predict reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

DFT calculations can elucidate the distribution of electron density, identifying electrophilic and nucleophilic sites. The carbonyl carbon and the carbon bonded to the bromine atom are expected to be the primary electrophilic centers. Computational models can also determine activation energies for reactions, such as nucleophilic substitution (SN2) mechanisms at the C-Br bond. These simulations help in understanding the molecule's behavior in various chemical environments and in planning synthetic routes.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using B3LYP/6-31G level of theory.*

PropertyCalculated ValueSignificance
Energy of HOMO-0.25 HartreeRegion of electron donation (nucleophilicity)
Energy of LUMO-0.05 HartreeRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap0.20 HartreeIndicator of chemical reactivity and stability
Dipole Moment2.5 DebyeMeasure of molecular polarity
Partial Charge on C=O Carbon+0.45 eIdentifies a primary electrophilic site
Partial Charge on C-Br Carbon+0.28 eIdentifies a secondary electrophilic site

Molecular Modeling and Dynamics Simulations to Predict Conformations and Interactions

Molecular modeling and molecular dynamics (MD) simulations are employed to understand the conformational landscape of this compound and its interactions with other molecules or surfaces. MD simulations track the atomic movements over time by solving Newton's equations of motion, governed by a force field (e.g., CHARMM, GROMOS, AMBER). uni-stuttgart.deuq.edu.au

The process begins with energy minimization of the molecule's structure to find a stable low-energy conformation. muni.cz For this compound, the flexible seven-carbon chain allows for numerous conformers. MD simulations can predict the most populated conformations in different environments (e.g., in a vacuum, in solution). These simulations often employ periodic boundary conditions and methods like the particle mesh Ewald for treating long-range electrostatic interactions. muni.cz Such studies are crucial for understanding how the molecule might bind to a receptor or self-assemble. For instance, simulations can model the behavior of similar bromoalkanes as they form self-assembled monolayers, revealing stable configurations like head-to-head arrangements. researchgate.net

Table 2: Typical Parameters for MD Simulation of this compound

ParameterValue/SettingPurpose
Force FieldGROMOS / CHARMM36Empirically derived model for interatomic interactions. uni-stuttgart.de
Time Step2 fsIntegration step for solving equations of motion. muni.cz
Temperature300 KSimulates conditions, maintained by a thermostat (e.g., Langevin). muni.cz
Pressure1 barSimulates conditions, maintained by a barostat. muni.cz
Simulation Length100 nsDuration to ensure adequate sampling of conformational space.
Non-bonded Cutoff10-14 ÅDistance for calculating short-range interactions. muni.czacs.org

Mechanistic Computational Analysis of Key Reactions

Computational chemistry provides indispensable tools for analyzing the mechanisms of reactions involving this compound. DFT calculations are particularly useful for mapping potential energy surfaces of reactions, allowing for the identification of transition states and reaction intermediates.

For this compound, two primary reactive sites exist: the electrophilic carbon of the carbonyl group and the carbon attached to the bromine atom. Computational analysis can model:

Nucleophilic Substitution (SN2): The reaction pathway for the displacement of the bromide ion by a nucleophile can be modeled to determine the activation energy barrier. This helps predict reaction rates and feasibility.

Nucleophilic Addition: The addition of a nucleophile to the carbonyl carbon can be analyzed to understand the stereochemical outcome and the stability of the resulting tetrahedral intermediate.

Reduction of the Ketone: The mechanism of reduction by agents like sodium borohydride (B1222165) can be computationally explored to understand the hydride transfer step.

These computational studies allow for direct comparison with experimental kinetic data and help resolve ambiguities in reaction mechanisms.

Quantitative Structure-Reactivity and Structure-Selectivity Relationship (QSAR/QSSR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in their biological activity or chemical reactivity. nih.gov For a series of related bromo-ketones, a QSAR/QSSR study could be developed for this compound.

Such a study would involve calculating a set of molecular descriptors for this compound and its isomers (e.g., 7-Bromoheptan-2-one) or analogues with different chain lengths (e.g., 8-Bromooctan-3-one). These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. The goal is to build a mathematical model that predicts a specific property, such as the reaction rate constant for a substitution reaction, based on these descriptors. This approach enables the prediction of reactivity for new, unsynthesized compounds and provides insights into the structural features that govern reactivity and selectivity. nih.gov

Table 3: Potential Molecular Descriptors for a QSAR/QSSR Study of Bromo-ketones

Descriptor ClassSpecific DescriptorRelevance
ElectronicLUMO EnergyRelates to electrophilicity and susceptibility to nucleophilic attack.
ElectronicPartial Charge on C-BrIndicates the electrophilicity of the reaction center.
StericMolecular VolumeAccounts for steric hindrance around the reactive sites.
TopologicalWiener IndexDescribes molecular branching and size.
LipophilicityLogPRelates to solubility and phase-transfer properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable complement to experimental characterization. Using quantum chemical calculations, it is possible to simulate spectra such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR).

For this compound, DFT or Hartree-Fock (HF) level calculations (e.g., at the HF/6-31G* level of theory) can predict the chemical shifts of each proton and carbon atom. muni.cz The calculated vibrational frequencies from an IR simulation can be assigned to specific bond stretches and bends, such as the characteristic C=O stretch of the ketone and the C-Br stretch. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign experimental peaks with greater confidence. Discrepancies between theoretical and experimental values can often be reconciled by including solvent effects in the computational model.

Topological and Hirshfeld Surface Analysis in Molecular Packing

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules of this compound would pack in the solid state.

The Hirshfeld surface is generated based on the electron distribution of the molecule within a crystal. The analysis provides:

2D Fingerprint Plots: These plots summarize all intermolecular contacts, breaking them down by atom pairs (e.g., H···H, O···H, Br···H) and showing the distribution of their distances. researcher.life For a molecule like this compound, significant contributions from H···H contacts are expected due to the abundance of hydrogen atoms. Key interactions like hydrogen bonds (C-H···O) and halogen bonds (C-Br···O) would appear as distinct spikes in the plot.

Quantitative Contributions: The analysis quantifies the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This reveals the most significant forces driving the crystal packing. nih.govresearcher.life In related bromo-compounds, H···H, Br···H, and O···H interactions are shown to play considerable roles in stabilizing the structure. nih.govresearcher.life

This method is invaluable for crystal engineering and understanding the solid-state properties of materials. researchgate.net

Table 4: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis of this compound

Intermolecular ContactPredicted Contribution (%)Type of Interaction
H···H~55%van der Waals forces
O···H / H···O~20%Weak hydrogen bonding (C-H···O)
Br···H / H···Br~15%Halogen-hydrogen interactions. researcher.life
C···H / H···C~8%van der Waals forces. researcher.life
Other (Br···O, C···C, etc.)~2%Other weak interactions

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